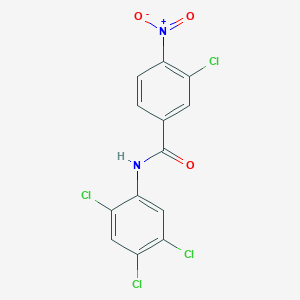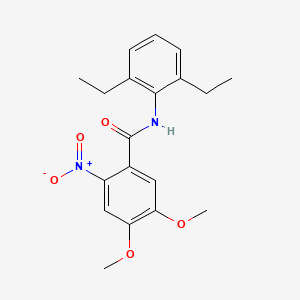
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Übersicht
Beschreibung
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide is an organic compound with the molecular formula C13H6Cl4N2O3. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group attached to a benzamide core. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the chlorination of nitrobenzene derivatives. One common method is the reaction of 3-chloro-4-nitrobenzoic acid with 2,4,5-trichloroaniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The industrial synthesis may also involve additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-chloro-4-amino-N-(2,4,5-trichlorophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its unique structure makes it a candidate for the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
- 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)aniline
- 3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)phenol
Uniqueness
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to its specific arrangement of chlorine atoms and the presence of both nitro and amide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-chloro-4-nitro-N-(2,4,5-trichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl4N2O3/c14-7-4-9(16)11(5-8(7)15)18-13(20)6-1-2-12(19(21)22)10(17)3-6/h1-5H,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEYYNNTZVZSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B3620054.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B3620061.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3620069.png)
![N-(4-methoxybenzyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3620073.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B3620083.png)
![3-[({[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}amino)methyl]benzoic acid](/img/structure/B3620098.png)
![N-[4-(dipropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3620102.png)

![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3620112.png)
![6-benzyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3620119.png)
![N-(2-methyl-4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3620136.png)
![2-(4-bromophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3620142.png)
![N-{2-[4-(2H-13-BENZODIOXOLE-5-CARBONYL)PIPERAZIN-1-YL]ETHYL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3620153.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3620169.png)
